molecular formula C18H15FN4O B3996446 5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B3996446
M. Wt: 322.3 g/mol
InChI Key: WXRJWBFAJYMQAY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with fluorophenyl and methoxyphenyl substituents at the 5 and 7 positions, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

It’s worth noting that similar compounds have been found to be active against microtubules , suggesting that this compound might interact with its targets to disrupt their normal function, leading to various biological effects.

Biochemical Pathways

Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected, leading to downstream effects that contribute to its overall pharmacological profile.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various human cancer cell lines , suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the compound.

Cellular Effects

It is known that [1,2,4]triazolo[1,5-a]pyrimidines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that [1,2,4]triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine at different dosages in animal models have not been reported. It is known that the effects of [1,2,4]triazolo[1,5-a]pyrimidines can vary with dosage .

Metabolic Pathways

[1,2,4]triazolo[1,5-a]pyrimidines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

[1,2,4]triazolo[1,5-a]pyrimidines are known to interact with various transporters and binding proteins .

Subcellular Localization

[1,2,4]triazolo[1,5-a]pyrimidines are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired triazolopyrimidine compound with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot catalyst-free procedure mentioned above can be adapted for large-scale synthesis. This method’s simplicity and efficiency make it suitable for industrial applications, provided that the reaction conditions are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups at the phenyl positions.

Scientific Research Applications

5-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-24-15-8-4-13(5-9-15)17-10-16(12-2-6-14(19)7-3-12)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJWBFAJYMQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
5-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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